molecular formula C24H36N8O10 B1336654 H-Tyr-Arg-Gly-Asp-Ser-OH CAS No. 134282-68-1

H-Tyr-Arg-Gly-Asp-Ser-OH

Cat. No. B1336654
CAS RN: 134282-68-1
M. Wt: 596.6 g/mol
InChI Key: ATBGHBUVWQJECJ-QAETUUGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Arg-Gly-Asp-Ser-OH, commonly known as YRGDS, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields such as tissue engineering, drug delivery, and cancer therapy. This peptide has a unique sequence of amino acids that allows it to interact with specific proteins and cells, making it a promising candidate for various biomedical applications.

Scientific Research Applications

Biologically Active Oligopeptides

  • The sequence "H-Tyr-Arg-Gly-Asp-Ser-OH" is part of the biologically active oligopeptides that interact with cell surface receptors, known as integrins. These peptides can adopt specific secondary structures in aqueous solutions, which are crucial for their biological functions (Johnson et al., 1993).

Surface Immobilization for Cell Adhesion

  • The peptide sequence has been used in the covalent surface immobilization on nonadhesive substrates, promoting cell adhesion and spreading, particularly in human foreskin fibroblasts. This application is crucial in understanding receptor-mediated cell adhesion (Massia & Hubbell, 1990).

Functional Peptide-Polymer Conjugates

  • Conjugating the peptide to polymers enhances its biological properties, such as increasing its half-life in blood circulation, while retaining its biological activity. This is particularly significant in inhibiting melanoma cell attachment and spreading on fibronectin-coated plates (Braatz et al., 1993).

Molecular Recognition and Conformational Studies

  • The peptide's conformational aspects have been extensively studied, revealing that its backbone conformations and beta-turn structures are critical for its biological activity. These findings are essential for designing synthetic binding proteins and understanding protein-protein interactions (Park et al., 2002).

Cardiac Tissue Engineering

  • In cardiac tissue engineering, the peptide has been used to functionalize synthetic polymeric systems. This application aims to develop new materials for myocardial tissue regeneration, demonstrating the peptide's significance in biomedical engineering (Rosellini et al., 2015).

Immunomodulatory Activity

  • The peptide sequence, particularly its Arg-Gly-Asp (RGD) component, has shown immunomodulatory activities. It can suppress both humoral and cellular immune responses, indicating its potential application in immunotherapy and autoimmune disease treatments (Szewczuk et al., 2001).

Safety and Hazards

The safety and hazards associated with “H-Tyr-Arg-Gly-Asp-Ser-OH” are not well-documented in the literature. As with any chemical substance, appropriate safety measures should be taken when handling this peptide .

properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N8O10/c25-14(8-12-3-5-13(34)6-4-12)20(38)31-15(2-1-7-28-24(26)27)21(39)29-10-18(35)30-16(9-19(36)37)22(40)32-17(11-33)23(41)42/h3-6,14-17,33-34H,1-2,7-11,25H2,(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,36,37)(H,41,42)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBGHBUVWQJECJ-QAETUUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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